molecular formula C12H6ClNO5S B2820663 7-nitrodibenzofuran-2-sulfonyl Chloride CAS No. 98045-13-7

7-nitrodibenzofuran-2-sulfonyl Chloride

Cat. No. B2820663
CAS RN: 98045-13-7
M. Wt: 311.69
InChI Key: VODKZJIRRUAGHK-UHFFFAOYSA-N
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Description

7-nitrodibenzofuran-2-sulfonyl Chloride is a chemical compound with the molecular formula C12H6ClNO5S . It has a molecular weight of 311.7 . The compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The InChI code for 7-nitrodibenzofuran-2-sulfonyl Chloride is 1S/C12H6ClNO5S/c13-20(17,18)8-2-4-11-10(6-8)9-3-1-7(14(15)16)5-12(9)19-11/h1-6H . This code provides a specific textual identifier for the compound’s molecular structure.

Scientific Research Applications

Selective Probes for Biological Molecules

The development of selective colorimetric probes for detecting biologically significant molecules like hydrogen sulfide is a notable application. Hydrogen sulfide is crucial for biological signaling and environmental monitoring. Research has explored the nucleophilic aromatic substitution reaction of hydrogen sulfide with electron-poor aromatic electrophiles, utilizing compounds similar to 7-nitrodibenzofuran-2-sulfonyl chloride. This strategy enables the differentiation of hydrogen sulfide from other nucleophiles, offering a promising avenue for sensitive and selective detection methods in biological and environmental contexts (Montoya et al., 2013).

Advanced Polymer Synthesis

The synthesis of novel polymers incorporating sulfonyl chloride functionalities is an area of active research. For example, novel poly(sulfone ether ester imide)s have been developed using complex syntheses that might involve intermediates or related compounds to 7-nitrodibenzofuran-2-sulfonyl chloride. These polymers are characterized by high thermal stability and diverse potential applications in materials science, showcasing the role of sulfonyl chloride derivatives in advancing polymer chemistry (Mehdipour‐Ataei, 2005).

Fluorescent Probes for Intracellular Imaging

The design of fluorescent probes for intracellular imaging, particularly targeting specific cellular components like mitochondria, is another significant application. Compounds derived from or related to 7-nitrodibenzofuran-2-sulfonyl chloride have been used to develop probes that exhibit turn-on fluorescence in the presence of specific biological targets, such as hydrogen sulfide within mitochondria. These probes are characterized by low cytotoxicity, high selectivity, and significant fluorescence enhancement, making them valuable tools for biological research and cellular imaging (Pak et al., 2016).

Synthesis of Sulfonamide Analogs

Research into the synthesis of novel sulfonamide analogs showcases the versatility of sulfonyl chlorides in medicinal chemistry. Compounds such as 7-nitrodibenzofuran-2-sulfonyl chloride may be used or serve as inspiration for synthesizing sulfonamide derivatives with potential antimicrobial activities. These studies involve complex synthetic pathways and the exploration of biological activities against a range of microbial species, highlighting the importance of sulfonyl chlorides in the development of new therapeutic agents (Aday et al., 2016).

Safety and Hazards

The Material Safety Data Sheet (MSDS) for 7-nitrodibenzofuran-2-sulfonyl Chloride should be referred to for detailed safety and hazard information .

properties

IUPAC Name

7-nitrodibenzofuran-2-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6ClNO5S/c13-20(17,18)8-2-4-11-10(6-8)9-3-1-7(14(15)16)5-12(9)19-11/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VODKZJIRRUAGHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])OC3=C2C=C(C=C3)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

98045-13-7
Record name 7-Nitrodibenzo[b,d]furan-2-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirred solution of 100 mg of 3-nitrodibenzofuran in 1.7 mL of dichloromethane at −20° C. under a nitrogen atmosphere was added 0.44 mL chlorosulfonic acid in small portions. The reaction mixture was allowed to slowly warm to room temperature and stirred for 66 hours at room temperature. The reaction mixture was poured into ice-cold water, extracted four times with dichloromethane, dried (magnesium sulfate) and concentrated. Purification on silica gel (dichloromethane) yielded 129 mg of 50a: rf=0.73.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
0.44 mL
Type
reactant
Reaction Step One
Quantity
1.7 mL
Type
solvent
Reaction Step One
Name

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